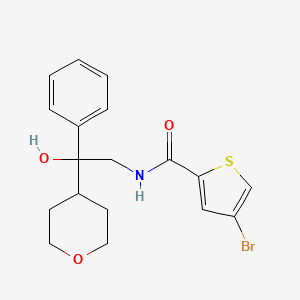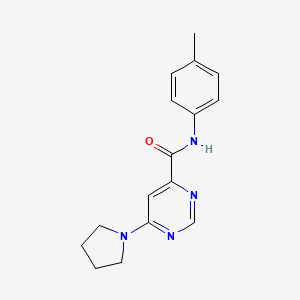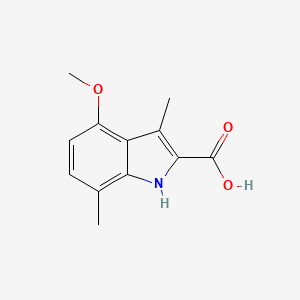
4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a heterocyclic compound . It is a solid substance with the molecular formula C10H9NO3 . The SMILES string representation of the molecule is COc1cccc2[nH]c(cc12)C(O)=O .
Molecular Structure Analysis
The InChI representation of the molecule is 1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
4-Methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid is a solid substance . Its molecular weight is 191.18 . The compound’s storage class code is 11, which corresponds to combustible solids . The flash point is not applicable .科学的研究の応用
Anticancer Properties
Indole derivatives, including our compound of interest, have garnered attention for their potential in cancer treatment. Research suggests that they exhibit antiproliferative effects against cancer cells by interfering with cell cycle progression, inducing apoptosis, and inhibiting angiogenesis. Further investigations are ongoing to harness their therapeutic potential in targeted cancer therapies .
Antimicrobial Activity
The compound’s indole moiety contributes to its antimicrobial properties. It has demonstrated inhibitory effects against bacteria, fungi, and even some viruses. Researchers are exploring its use as a novel antimicrobial agent, especially in the context of drug-resistant pathogens .
Anti-Inflammatory Effects
Indole derivatives possess anti-inflammatory properties, making them promising candidates for managing inflammatory disorders. By modulating immune responses and cytokine production, they may contribute to alleviating conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma .
Antioxidant Potential
The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .
Neuroprotective Applications
Indole derivatives have been studied for their neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are exploring their potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Metabolic Disorders
The compound’s indole core could influence metabolic pathways. Researchers are investigating its impact on glucose metabolism, lipid regulation, and insulin sensitivity. Potential applications include managing diabetes and obesity .
Drug Development
Indole derivatives serve as valuable building blocks in drug synthesis. Their diverse chemical reactivity allows for modification to create novel drug candidates. Researchers are exploring their use in developing new pharmaceuticals for various diseases .
Chemical Biology and Biochemistry
Understanding the compound’s interactions with biological macromolecules (such as proteins and nucleic acids) is essential. Researchers study its binding affinity, enzymatic inhibition, and cellular uptake to unravel its mechanisms of action .
Safety and Hazards
将来の方向性
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study of 4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid and similar compounds could be a promising direction for future research.
特性
IUPAC Name |
4-methoxy-3,7-dimethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-4-5-8(16-3)9-7(2)11(12(14)15)13-10(6)9/h4-5,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPPKLCZQAGVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)C(=C(N2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


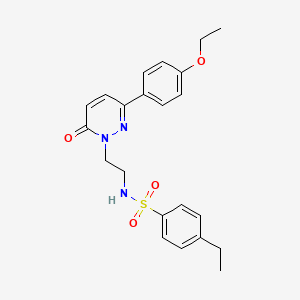
![1-[(4-Fluorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2606695.png)
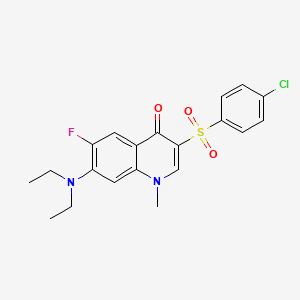

![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)
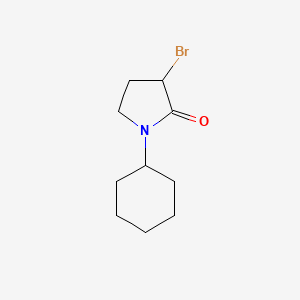
![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)
